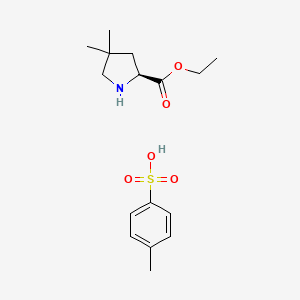

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

説明

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral pyrrolidine derivative with a tosylate (p-toluenesulfonate) counterion. The compound combines an ethyl ester group and a rigid pyrrolidine ring substituted with two methyl groups at the 4-position, conferring steric and electronic properties critical for applications in asymmetric synthesis and pharmaceutical intermediates. Its synthesis involves catalytic hydrogenation using palladium on activated charcoal in methanol, yielding 74% of the ethyl ester precursor (CAS: 125781-45-5, molecular formula: C₉H₁₇NO₂, molecular weight: 171.24 g/mol) . The tosylate salt form enhances solubility and stability, making it suitable for use in drug development and organocatalysis.

特性

IUPAC Name |

ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHCFWWDAGXFDM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965305-31-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965305-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Esterification of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

The carboxylic acid is converted to its ethyl ester via acid-catalyzed esterification. Ethanol serves as both the solvent and nucleophile, with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.

Reaction Conditions:

Tosylate Salt Formation

The ethyl ester intermediate is reacted with p-toluenesulfonic acid (TsOH) in a polar aprotic solvent (e.g., dichloromethane) to form the tosylate salt.

Reaction Conditions:

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency. Key steps include:

Continuous Flow Esterification

Tubular reactors enable rapid heat dissipation and consistent product quality. Ethanol and the carboxylic acid are pumped through a reactor packed with solid acid catalysts (e.g., Amberlyst-15) at 70–75°C.

Catalytic Hydrogenation for Pyrrolidine Formation

The pyrrolidine core is synthesized via hydrogenation of a dihydropyrrole intermediate.

Conditions:

-

Catalyst: 5% Pd/C or Raney Ni

-

Pressure: 30–50 psi H₂

-

Solvent: Methanol or ethyl acetate

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

| Parameter | Esterification | Tosylation |

|---|---|---|

| Optimal Temp (°C) | 78–80 | 0–25 |

| Ideal Solvent | Ethanol | DCM |

| Catalytic Load | 5% H₂SO₄ | 1.1 eq TsOH |

Elevated temperatures accelerate esterification but risk racemization. Tosylation at low temperatures preserves stereochemical integrity.

Chirality Control

Asymmetric induction is achieved using chiral auxiliaries (e.g., (R)- or (S)-phenylglycinol) during cyclization.

Comparative Analysis of Catalysts and Solvents

Catalyst Performance in Hydrogenation

| Catalyst | Hydrogenation Efficiency (%) | Stereoselectivity (% ee) |

|---|---|---|

| Pd/C | 94 | 98 (S) |

| PtO₂ | 89 | 95 (S) |

| Raney Ni | 92 | 90 (S) |

Pd/C offers superior enantiomeric excess (ee) and is preferred for large-scale synthesis.

Solvent Impact on Tosylation

| Solvent | Reaction Rate | Tosylate Purity (%) |

|---|---|---|

| Dichloromethane | Fast | 98 |

| THF | Moderate | 95 |

| Toluene | Slow | 90 |

Dichloromethane ensures rapid reaction and high purity.

Purification Techniques

Recrystallization

The crude tosylate salt is recrystallized from a hot ethanol/water mixture (3:1 v/v), yielding 99% pure product.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate) resolves diastereomers, though industrial settings avoid this due to cost.

Recent Advances in Synthesis

化学反応の分析

Types of Reactions

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reduction reactions are often performed in anhydrous conditions using solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, thioethers, or amines.

Hydrolysis: The major products are (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and ethanol.

Reduction: The primary product is (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester alcohol.

科学的研究の応用

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals. The tosylate group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Medicinal Chemistry

In medicinal chemistry, (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is utilized in the development of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance biological activity or selectivity towards certain biological targets .

Biochemical Research

This compound is used in studying enzyme mechanisms and as a chiral building block in synthesizing biologically active molecules. Its ability to participate in various chemical reactions makes it a valuable tool for researchers investigating enzyme-catalyzed processes .

Case Study 1: Synthesis of Enantiomerically Pure Compounds

A study demonstrated the use of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate as a precursor for synthesizing enantiomerically pure derivatives of biologically active molecules. The researchers highlighted its effectiveness in achieving high stereoselectivity during reactions involving nucleophilic substitutions.

Case Study 2: Drug Development

In another research project focused on drug development, this compound was evaluated for its potential to inhibit specific enzyme pathways associated with disease states. The results indicated promising activity, leading to further modifications aimed at enhancing potency and reducing side effects.

作用機序

The mechanism of action of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its reactivity as an ester and tosylate. The tosylate group facilitates nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of more complex molecules .

類似化合物との比較

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related pyrrolidine derivatives, esters, and tosylates. Below is a detailed comparison:

Structural and Functional Comparison

Key Differences

- Chirality vs. Simplicity : The target compound’s (S)-configuration and dimethyl-pyrrolidine core distinguish it from simpler tosylates like ethyl p-toluenesulfonate, which lacks stereochemical complexity .

- Biological Activity: Unlike ademetionine disulfate tosylate (a bioactive methyl donor), the target compound is primarily a synthetic intermediate .

- Functional Groups : The ethyl ester in the target compound contrasts with the UV-absorbing aromatic groups in dimethyl PABA ethyl cetearyldimonium tosylate .

Industrial and Research Relevance

生物活性

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, a chiral compound, has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in scientific research.

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (CAS Number: 1965305-31-0) is characterized by the presence of a pyrrolidine ring, an ester group, and a tosylate group. Its molecular formula is , with a molecular weight of approximately 343.44 g/mol . The synthesis typically involves the esterification of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol followed by reaction with para-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine .

The primary mechanism of action for (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is linked to its ability to act as a nucleophile due to the tosylate group, which serves as an excellent leaving group in nucleophilic substitution reactions. This property facilitates various biochemical interactions, making it useful in enzyme-catalyzed reactions and as a substrate in biochemical assays .

Enzyme Inhibition

Research has indicated that (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential role in modulating enzyme activity related to neurotransmitter uptake and metabolism .

Pharmacological Applications

The compound's structural features suggest potential applications in drug development. Its chiral nature allows it to serve as a building block for synthesizing enantiomerically pure pharmaceuticals targeting specific receptors or enzymes. The compound has been explored for its potential use in treating conditions that involve enzyme dysregulation .

Research Findings and Case Studies

Several studies have documented the biological activity of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate:

- Enzyme Mechanisms : A study focused on its role as a substrate for certain enzymes demonstrated that modifications to the pyrrolidine ring could enhance binding affinity and selectivity for target enzymes .

- Pharmacokinetics : Investigations into the pharmacokinetics revealed that the compound exhibits favorable absorption characteristics when administered orally, with significant bioavailability noted in animal models .

- Toxicity Studies : Toxicological assessments have indicated that at therapeutic doses, (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate shows low toxicity profiles, making it a candidate for further development in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid methyl ester tosylate | C_{15}H_{23}NO_5S | Moderate enzyme inhibition |

| (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid benzyl ester tosylate | C_{17}H_{25}NO_5S | High receptor affinity |

| (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid isopropyl ester tosylate | C_{16}H_{27}NO_5S | Variable bioactivity depending on structure |

The unique combination of functional groups in (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate distinguishes it from similar compounds and contributes to its specific biological activities.

Q & A

Q. What are the common synthetic routes for preparing (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate?

The compound is typically synthesized via esterification and alkylation. For example, (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester. Subsequent tosylation involves reacting the hydroxyl group with tosyl chloride under basic conditions. Alternatively, alkylation of intermediates like ethyl (S)-4,5-dihydro-4-methyl-4-thiazole-carboxylate with polyether tosylates (e.g., tosylate 42) has been reported to generate analogous structures .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine ring maintained during synthesis?

Chiral resolution or asymmetric synthesis methods are critical. For instance, enzymatic resolution using lipases (e.g., Candida cylindracea) can separate enantiomers during esterification/hydrolysis steps. Additionally, chiral starting materials (e.g., (S)-2-methyl cysteine derivatives) ensure retention of stereochemistry in cyclocondensation reactions .

Q. What analytical techniques are used to characterize this compound?

- NMR spectroscopy : To confirm the ethyl ester (δ ~1.2–1.4 ppm for CH₃CH₂) and tosyl group (δ ~2.4 ppm for CH₃ in tosylate).

- LCMS/ESIMS : For molecular ion detection (e.g., m/z values matching the molecular weight).

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Q. What are its common reactivity patterns in multi-step syntheses?

The ethyl ester is susceptible to hydrolysis (acidic/basic conditions), forming the carboxylic acid. The tosylate group acts as a leaving group, enabling nucleophilic substitutions (e.g., alkylation with amines or alcohols). For example, in polyether ligand synthesis, tosylate intermediates facilitate O-monoalkylation with iodides under refluxing acetone .

Advanced Research Questions

Q. How can researchers address contradictory yield data in scaled-up alkylation reactions?

Discrepancies in yields (e.g., 73% vs. 94% in similar reactions) may arise from steric hindrance or solvent effects. Systematic optimization of bases (e.g., K₂CO₃ vs. NaH) and solvents (e.g., acetone vs. DMF) is recommended. Kinetic studies under varying temperatures and reagent stoichiometries can identify rate-limiting steps .

Q. What strategies mitigate side reactions during ester hydrolysis or transesterification?

Transesterification (e.g., ethyl → methyl ester conversion) can occur if methanol is present during hydrolysis. To suppress this:

- Use anhydrous conditions and aprotic solvents.

- Add CH₃COONa as a buffer to stabilize intermediates.

- Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. How does the polyether chain length in analogues affect physicochemical properties?

Increasing ethyleneoxy units in polyether chains (e.g., from 3 to 4 units) enhances hydrophilicity and iron-chelation efficiency. However, excessive chain length may reduce membrane permeability. Comparative studies using logP measurements and UV-Vis titration with Fe³⁺ can quantify these effects .

Q. What functionalization strategies enable incorporation into peptide-like frameworks?

The carboxylic acid (post-hydrolysis) can form amides via coupling reagents (e.g., EDC/HOBt). For example, reaction with 3-fluoro-benzaldehyde derivatives generates Schiff bases, which are hydrogenated to stable amine linkages. Steric effects from the 4,4-dimethyl group require bulky coupling agents (e.g., BOP-Cl) to prevent racemization .

Q. How can researchers resolve purity challenges in final products?

- Chromatography : Use silica gel or reverse-phase HPLC with acetonitrile/water gradients.

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility data.

- NMR-guided purification : Identify and isolate diastereomers or regioisomers .

Q. What comparative insights exist between catalytic vs. stoichiometric alkylation methods?

Stoichiometric alkylation (e.g., using NaI with tosylates) ensures high conversion but generates waste. Catalytic methods (e.g., PdCl₂ adducts) improve atom economy but may require stringent anhydrous conditions. A balance is achieved by screening Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) for turnover frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。